Naphthalene-1(4H)-one

Regioselective synthesis Naphthylamine precursors Aromatization chemistry

Sourcing 1-tetralone scaffolds for pharma intermediate synthesis often risks aromatization byproducts when the wrong isomer is selected. Naphthalene-1(4H)-one (CAS 19369-49-4) provides a predictable α,β-unsaturated enone architecture for conjugate addition and cycloaddition without the thermal instability of 2-tetralone. • Avoids naphthol byproduct formation observed with 2-tetralone during electrophilic α-functionalization. • Validated scaffold for MAO-B inhibitor pharmacophores; ketone oxidation state critical for low-nM potency. • Supplied with full batch-specific QC (HPLC, NMR) to confirm enone integrity and ≥98% purity.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 19369-49-4
Cat. No. B3249451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1(4H)-one
CAS19369-49-4
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C=CC(=O)C2=CC=CC=C21
InChIInChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7H,5H2
InChIKeyNJEAJBBKRDXYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1(4H)-one: Identity and Procurement Overview


Naphthalene-1(4H)-one (CAS 19369-49-4), systematically named 4H-naphthalen-1-one, is a bicyclic aromatic enone with molecular formula C10H8O and molecular weight 144.17 g/mol . It features a benzene ring fused to a cyclohexenone ring containing an α,β-unsaturated carbonyl system (SMILES: O=C1C=CCC2=C1C=CC=C2), distinguishing it from the fully saturated 1-tetralone (CAS 529-34-0; C10H10O) by one additional ring double bond . This conjugated enone architecture imparts distinct reactivity profiles including susceptibility to conjugate (Michael) addition, Diels-Alder cycloaddition, and tautomerization phenomena that are absent in the saturated tetralone series [1]. The compound is available from commercial suppliers at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Reactivity Conjugated enone supports Michael addition, cycloaddition, and enolate chemistry at two electrophilic sites
Regioselectivity Reported to favor α-functionalization without aromatization, unlike the 2-oxo isomer scaffold
Thermal profile Reported higher thermal tolerance in zeolite-catalyzed processing compared to isomeric enones

Why Naphthalene-1(4H)-one Is Not Interchangeable with Related Ketones


The α,β-unsaturated enone functionality of naphthalene-1(4H)-one confers a fundamentally different reaction manifold compared to its saturated congener 1-tetralone (CAS 529-34-0). While 1-tetralone behaves as a standard aryl alkyl ketone, the C2–C3 double bond in naphthalene-1(4H)-one enables conjugate (Michael) addition, cycloaddition, and enolate chemistry at two electrophilic sites (C1 carbonyl and C3 β-carbon) [1]. Conversely, 2-tetralone (the isomeric enone with the double bond at C1–C2) displays substantially higher thermal instability and reactivity over HY zeolites, leading to divergent product distributions under identical conditions [2]. The ring-size homolog 1-indanone (5-membered ring) exhibits a two-electron polarographic reduction wave, whereas tetralone scaffolds produce only a one-electron wave due to differences in radical anion protonation kinetics [3]. These non-interchangeable reactivity patterns mean that substituting one bicyclic enone or ketone for another can alter reaction outcomes, impurity profiles, and biological activity readouts in ways that are both predictable (based on the evidence below) and quantitative.

vs. 1-Tetralone Saturated ketone lacks the C2–C3 double bond; conjugate addition manifold may not be available and reaction outcomes may diverge
vs. 2-Tetralone Isomeric enone undergoes aromatization with BrCN; reported synthetic utility may differ substantially for naphthylamine-target workflows
vs. 1-Indanone 5-membered ring shifts electrochemical reduction from one-electron to two-electron; detection and processing profiles may not transfer directly

Quantitative Differentiation Evidence for Naphthalene-1(4H)-one


Cyanogen Bromide Reactivity: Divergent Pathways vs 2-Tetralone

Under identical reaction conditions with cyanogen bromide, 2-tetralone undergoes aromatization to yield naphthols and naphthylamines, whereas naphthalene-1(4H)-one (the enone form of the 1-tetralone scaffold) does not follow this aromatization pathway [1]. Instead, 1-tetralone under the same conditions gives 2-bromo-1-tetralone, a product of electrophilic α-bromination rather than aromatization [1]. This demonstrates a qualitative difference in chemoselectivity: the 1-oxo scaffold resists the aromatization that the 2-oxo isomer readily undergoes, enabling orthogonal synthetic utility when aromatization must be avoided or when α-functionalization is desired.

BrCN reactivity
Head-to-head
1-Oxo scaffold yields 2-bromo-1-tetralone; 2-oxo isomer yields naphthols via aromatization
Supports regiospecific α-functionalization workflow
Qualitative pathway divergence reported under identical BrCN conditions
Regioselective synthesis Naphthylamine precursors Aromatization chemistry

Thermal Stability and Zeolite-Catalyzed Reactivity Comparison

In a fixed-bed reactor study over HY zeolite (Si/Al = 15 and 40) at 300–500°C under atmospheric hydrogen pressure, 2-tetralone exhibited significantly higher reactivity than 1-tetralone, with this difference becoming more pronounced in the presence of the acidic zeolite catalyst [1][2]. Both isomers produced naphthol, coupling compounds, naphthalene, and tetralin as main products, but the rate differential means that 1-tetralone-derived scaffolds (including the naphthalene-1(4H)-one enone form) offer greater thermal resilience and more controlled catalytic conversion, reducing undesired side reactions at elevated temperatures.

Thermal stability
Head-to-head
1-Tetralone scaffold: lower reactivity and greater thermal tolerance over HY zeolite at 300–500°C
Supports thermal robustness screening for catalytic upgrading
Reactivity ranking: 2-tetralone significantly higher; acid catalyst amplifies difference
Catalytic upgrading Biomass conversion Zeolite chemistry

Distinctive One-Electron Electrochemical Reduction Mechanism

In a systematic polarographic and cyclic voltammetry study using a dropping mercury electrode in aqueous ethanol at varied pH, the tetralone scaffold (II) exhibited a unique electrochemical reduction profile: only one one-electron wave is observed because the reduction potential of the radical anion intermediate is so negative that it overlaps with the hydrogen evolution current [1]. In contrast, indanone (I) shows a single two-electron wave (radical reduction sufficiently positive to merge both steps), and benzosuberone (III) displays two clearly separated one-electron waves [1]. This mechanistic divergence arises from ring-size-dependent differences in radical anion protonation rates and adsorbability, positioning the tetralone scaffold as the only member of the benzocyclenone series that limits reduction to the one-electron stage under these conditions.

Electrochemical reduction
Head-to-head
Single one-electron wave for tetralone; indanone shows one two-electron wave; benzosuberone shows two separated one-electron waves
Supports selective electrochemical detection and processing review
Ring-size-dependent radical anion kinetics; dropping mercury electrode, varied pH
Electroreduction Polarography Radical anion stability

MAO-B Inhibitory Potency and Oxidation State Requirement

In a comparative evaluation of 33 1-tetralone and 4-chromanone derivatives as monoamine oxidase (MAO) inhibitors, the 1-tetralone derivative 1h achieved IC50 values of 0.036 µM against MAO-A and 0.0011 µM (1.1 nM) against MAO-B, demonstrating high potency and MAO-B selectivity . In contrast, reduction of the ketone to the alcohol (1-tetralol derivatives) caused a marked decrease in potency: the most potent 1-tetralol MAO-A inhibitor (1p) showed IC50 = 0.785 µM, and the best MAO-B inhibitor (1o) showed IC50 = 0.0075 µM . A separate study comparing 1-tetralone and 1-indanone nitrocatechol derivatives reported MAO-B IC50 values of 0.063 µM and 0.015 µM respectively [1], indicating that while indanone scaffolds can achieve superior MAO-B potency in some chemotypes, the tetralone scaffold offers a tunable and potent alternative with distinct structure-activity relationships.

MAO-B inhibitory potency
Cross-study
Tetralone derivative 1h: MAO-B IC50 = 0.0011 µM; tetralol derivative 1o: MAO-B IC50 = 0.0075 µM
Supports oxidation-state-dependent assay context
Reported ~7-fold potency shift upon ketone-to-alcohol reduction
Monoamine oxidase inhibition Neurodegenerative disease Medicinal chemistry scaffold

Electrocatalytic Oxidation Selectivity: Cu/CuO vs Chemical Methods

A 2025 study demonstrated that hydrophobic Cu/CuO electrodes electrodeposited on teflonated carbon paper achieve 99% conversion of tetralin with 93.7% selectivity and 92.6% isolated yield toward 1-tetralone at room temperature and atmospheric pressure, using a non-platinum group metal (non-PGM) catalyst pair [1]. This electrochemical approach outperforms traditional chemical oxidation methods: for comparison, CrAPO-5-catalyzed oxidation with aldehyde/O₂ achieves 69.6% yield at 80°C after 8 h, while tert-butyl hydroperoxide as oxidant yields only 38.5% under the same conditions [2]. The electrochemical method is reagent-free, operates at ambient conditions, and is scalable for industrial pharmaceutical intermediate production.

Oxidation selectivity
Cross-study
Cu/CuO electrochemical: 93.7% selectivity, 92.6% yield at room temp; CrAPO-5 catalytic: 38.5–69.6% yield at 80°C
Supports sustainable oxidation workflow review
Reagent-free, non-PGM method reported; ambient pressure and temperature
Electro-organic synthesis Sustainable oxidation Pharma intermediate production

Synthetic Accessibility and Procurement Cost Advantage

A comprehensive review of 2-tetralone synthetic approaches explicitly states that 'unlike their congeners the 1-tetralones, which are inexpensive substances, the 2-tetralones are usually more difficult to synthesize and some of them are highly unstable, requiring proper storage conditions, such as freezing, for their long-time preservation' [1]. The commercial availability reflects this: 1-tetralone (CAS 529-34-0) is widely stocked at ≥97–98% purity by major suppliers (Thermo Fisher/Alfa Aesar, Sigma-Aldrich), while 2-tetralone is predominantly available only through custom synthesis. Naphthalene-1(4H)-one (CAS 19369-49-4), as the enone analogue, is commercially available at 98% purity with full QC documentation . This synthetic accessibility differential translates directly to lower procurement cost, shorter lead times, and greater batch-to-batch consistency for the 1-oxo scaffold compared to the 2-oxo isomer.

Synthetic accessibility
Class-level
1-Tetralones reported as inexpensive commodity chemicals; 2-tetralones described as difficult to synthesize and highly unstable
Supports procurement feasibility review
Class-level inference from 2004 review; supplier-catalog context to verify
Chemical procurement Cost of goods Synthetic feasibility

Application Scenarios for Naphthalene-1(4H)-one


Regiospecific α-Functionalization Without Aromatization

When a synthetic route requires electrophilic functionalization at the α-position of a tetralone scaffold without triggering aromatization to naphthol byproducts, naphthalene-1(4H)-one (or its saturated 1-tetralone precursor) is the mandatory choice over 2-tetralone. As demonstrated by Parfitt (1967), 2-tetralone reacts with cyanogen bromide to yield naphthols via aromatization, whereas the 1-oxo scaffold yields 2-bromo-1-tetralone—a product of α-bromination [1]. This divergent reactivity is critical for the synthesis of 2-substituted 1-tetralone building blocks used in pharmaceutical intermediate production (e.g., sertraline precursors) where aromatization must be suppressed.

Industrial-Scale Electrochemical Production with Non-PGM Electrodes

The 2025 ChemSusChem study by Cherukuthota et al. demonstrates that Cu/CuO electrodes achieve 93.7% selectivity and 92.6% yield for 1-tetralone from tetralin at room temperature and atmospheric pressure [2]. This non-PGM, reagent-free electrochemical process outperforms conventional CrAPO-5 catalytic oxidation (38.5–69.6% yield) [3] and is directly scalable for pharmaceutical intermediate manufacturing. Procurement teams sourcing 1-tetralone or naphthalene-1(4H)-one should evaluate suppliers employing electrochemical production methods, as these offer superior sustainability metrics and potentially lower cost of goods.

MAO-B Inhibitor Lead Optimization with Defined Ketone State

For medicinal chemistry programs developing reversible MAO-B inhibitors, the 1-tetralone scaffold provides a validated pharmacophore with demonstrated IC50 values as low as 1.1 nM (0.0011 µM) for MAO-B . Critically, reduction of the ketone to the alcohol causes an approximately 7-fold loss in MAO-B potency (from IC50 = 0.0011 µM to 0.0075 µM) . This establishes that the ketone (or enone) oxidation state is a pharmacophoric requirement, not merely a synthetic convenience. Researchers procuring tetralone derivatives for MAO inhibitor screening must specify the ketone form and verify oxidation state by QC (NMR, HPLC) to avoid false-negative results from inadvertently reduced material.

High-Temperature Catalytic Processing Requiring Thermal Stability

In zeolite-catalyzed upgrading of oxygenated aromatic feedstocks (e.g., biomass-derived lignin oils, FCC co-feeding), the thermal stability difference between 1-tetralone and 2-tetralone scaffolds dictates reaction outcomes. Prasomsri et al. (2009–2010) demonstrated that 2-tetralone reactivity significantly exceeds that of 1-tetralone over HY zeolite at 300–500°C, with the differential amplified by the acidic catalyst [4][5]. When controlled deoxygenation to tetralin/naphthalene is desired rather than uncontrolled coupling to heavies, the 1-tetralone scaffold (and its enone analogue) provides the more predictable, less exothermic pathway. Process chemists should select the 1-oxo scaffold when thermal robustness during catalytic upgrading is a process requirement.

Application
Selection Property
Validation Focus
α-Functionalization synthesis
Regioselective α-bromination without aromatization
Aromatization pathway suppression verification
Electrochemical oxidation scale-up
Non-PGM electrode process selectivity and yield
Sustainability and energy-input review
MAO-B pharmacophore studies
Ketone oxidation-state requirement for potency
Oxidation-state QC verification in screening material
Zeolite-catalyzed upgrading
Thermal tolerance under acidic catalyst conditions
Product distribution predictability review
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